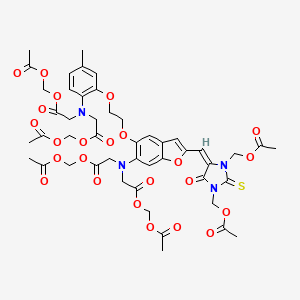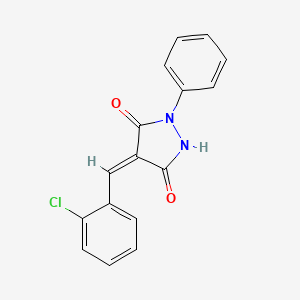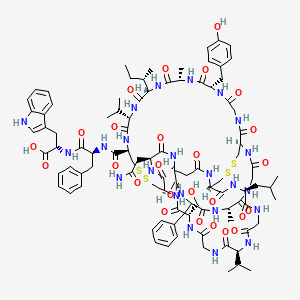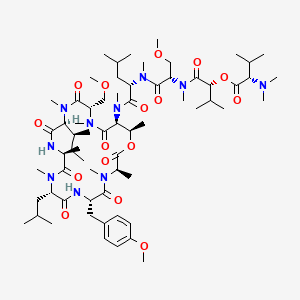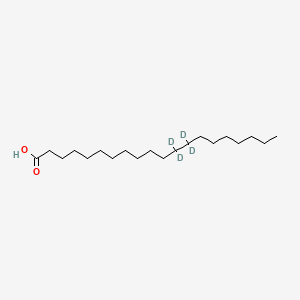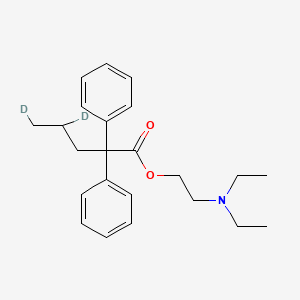
Proadifen-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proadifen-d2 is a deuterium-labeled derivative of Proadifen, also known as SKF-525A. Proadifen is a non-selective inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The deuterium labeling in this compound is used primarily for research purposes, particularly in the study of pharmacokinetics and metabolic profiling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Proadifen-d2 involves the incorporation of deuterium atoms into the Proadifen molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production scale can vary depending on the demand for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: Proadifen-d2, like its parent compound Proadifen, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the ester functional group
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions
Major Products: The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Proadifen-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving drug metabolism and pharmacokinetics. The deuterium labeling allows for precise quantitation of metabolic pathways.
Biology: this compound is employed in studies investigating the role of cytochrome P450 enzymes in various biological processes.
Medicine: The compound is used in preclinical studies to understand the metabolism of drugs and their interactions with cytochrome P450 enzymes.
Industry: this compound is utilized in the development of new pharmaceuticals, particularly in the optimization of drug candidates for better metabolic stability
Mecanismo De Acción
Proadifen-d2 exerts its effects primarily through the inhibition of cytochrome P450 enzymes. By binding to the heme group of these enzymes, this compound prevents the metabolism of various substrates, leading to altered pharmacokinetic profiles. The inhibition of cytochrome P450 enzymes can affect the metabolism of drugs, endogenous compounds, and xenobiotics .
Comparación Con Compuestos Similares
Proadifen (SKF-525A): The parent compound of Proadifen-d2, known for its non-selective inhibition of cytochrome P450 enzymes.
Propoxyphene: An analgesic that is structurally similar to Proadifen and also inhibits cytochrome P450 enzymes.
Norpropoxyphene: A metabolite of Propoxyphene with similar inhibitory effects on cytochrome P450 enzymes.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes this compound a valuable tool in the study of drug metabolism and pharmacokinetics .
Propiedades
Fórmula molecular |
C23H31NO2 |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4,5-dideuterio-2,2-diphenylpentanoate |
InChI |
InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3/i1D,4D |
Clave InChI |
SNTQPLDRUZOSDP-DRSKVUCWSA-N |
SMILES isomérico |
[2H]CC([2H])CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC |
SMILES canónico |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


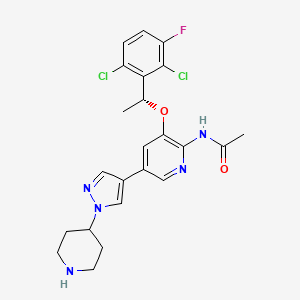


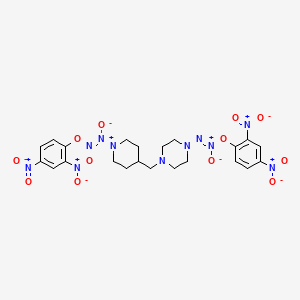
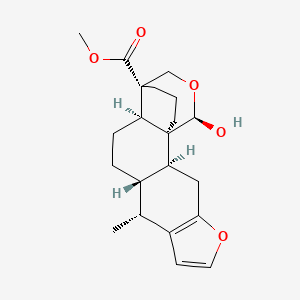
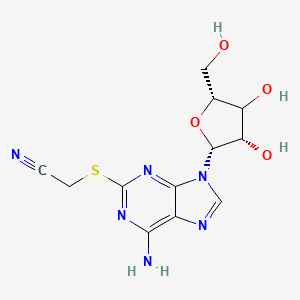
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
